4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

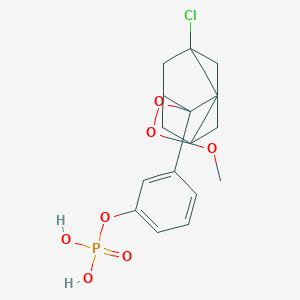

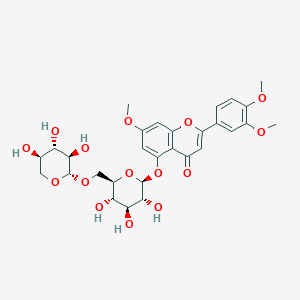

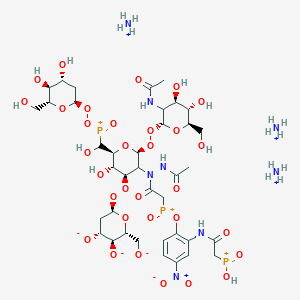

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its derivatives are a class of compounds that have been studied for their potential pharmacological properties. These compounds are characterized by a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms opposite each other. The presence of the 4-oxo and 1-phenyl groups, along with the carboxylic acid functionality, contributes to the chemical reactivity and potential biological activity of these molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the catalytic hydrogenation of dichloropyridazine carboxylic acids. For instance, pyridazine-4-carboxylic acid can be prepared in high yield through this method. Subsequent Claisen condensation with ethyl acetate can yield various esters, which can then undergo further reactions with reagents such as urea, thiourea, phenylhydrazine, and hydroxylamine to produce a range of derivatives . Additionally, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives has been reported, with these compounds showing promising antibacterial activity .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has also been employed to determine the precise geometry of these molecules in the solid state. For example, the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized and compared with theoretical calculations, providing insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities due to the presence of multiple functional groups. They can undergo cyclocondensation reactions with hydrazines or hydrazones to form pyrazolo[3,4-d]pyridazine derivatives. The acid chloride derivatives of these compounds can react with alcohols or N-nucleophiles to form esters or amides, respectively. Additionally, decarboxylation and reduction reactions can lead to the formation of various other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their solubility in polar solvents and their potential to form salts with bases. The aromatic phenyl group can impact the molecule's UV absorption properties, making these compounds potentially useful for spectroscopic studies. The reactivity of the oxo group and the pyridazine ring can lead to a variety of chemical transformations, which can be exploited in the synthesis of new compounds with potential biological activities .

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

-

Scientific Field: Medicinal Chemistry

- Application : Derivatives of this compound have shown potential as anti-inflammatory agents .

- Method of Application : In this research, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity .

- Results or Outcomes : One of the derivatives, 13a, was found to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and TNF-α in LPS-induced J774A.1, THP-1, and LX-2 cells, and inhibit the activation of the NF-κB pathway. In vivo administration of 13a significantly improved the symptoms of LPS-induced ALI in mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration. In addition, in vivo administration of 13a significantly promoted the survival of LPS-induced septic mice .

- Scientific Field: Medicinal Chemistry

-

Scientific Field: Medicinal Chemistry

- Application : Derivatives of this compound have shown potential as anti-inflammatory agents .

- Method of Application : In this research, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity .

- Results or Outcomes : One of the derivatives was found to significantly inhibit the expression of pro-inflammatory cytokines IL-6 and TNF-α in LPS-induced cells, and inhibit the activation of the NF-κB pathway. In vivo administration of this derivative significantly improved the symptoms of LPS-induced acute lung injury (ALI) in mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration. In addition, in vivo administration of this derivative significantly promoted the survival of LPS-induced septic mice .

-

Scientific Field: Organic Chemistry

- Application : This compound is a chemical reagent used in organic synthesis .

- Method of Application : As a reagent, it would be used in a chemical reaction to produce other compounds. The exact method of application would depend on the specific reaction .

- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this reagent would enable the synthesis of a wide range of organic compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-oxo-1-phenylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPMPJJBVVFDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363219 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

CAS RN |

147920-37-4 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)